Haloxon

Vue d'ensemble

Description

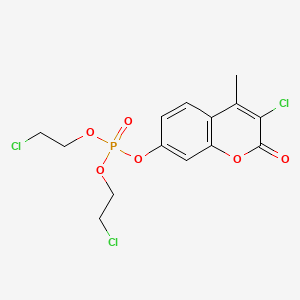

Haloxon, également connu sous son nom systématique phosphate de bis(2-chloroéthyl) (3-chloro-4-méthyl-2-oxo-chromen-7-yl), est un agent anthelminthique utilisé en médecine vétérinaire pour traiter les infections parasitaires chez les bovins . C'est un médicament antiparasitaire qui cible et tue les vers parasites (helminthes) et autres parasites internes sans causer de dommages importants à l'hôte .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Haloxon implique la réaction du phosphate de 3-chloro-4-méthyl-2-oxo-2H-chromen-7-yl avec le phosphate de bis(2-chloroéthyl) dans des conditions contrôlées . La réaction nécessite généralement un catalyseur et est réalisée dans une atmosphère inerte pour empêcher les réactions secondaires indésirables.

Méthodes de production industrielle

La production industrielle d'this compound suit une voie de synthèse similaire mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'Haloxon subit plusieurs types de réactions chimiques, notamment:

Oxydation: L'this compound peut être oxydé pour former divers produits d'oxydation.

Réduction: Les réactions de réduction peuvent convertir l'this compound en différentes formes réduites.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l'this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir la formation des produits souhaités.

Principaux produits

Les principaux produits formés à partir des réactions de l'this compound dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés, tandis que les réactions de substitution peuvent donner une gamme de composés substitués .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme réactif dans diverses réactions chimiques et études.

Biologie: Etudié pour ses effets sur les organismes parasites et son utilisation potentielle dans la lutte contre les infections parasitaires.

Médecine: Enquête sur ses applications thérapeutiques potentielles dans le traitement des infections parasitaires chez les animaux.

Industrie: Utilisé dans le développement de formulations et de produits antiparasitaires.

Mécanisme d'action

L'this compound exerce ses effets en inhibant l'activité de certaines enzymes chez les organismes parasites, ce qui conduit à leur mort . Les cibles moléculaires de l'this compound comprennent les enzymes impliquées dans les voies métaboliques des parasites, perturbant leur fonction normale et conduisant à leur élimination .

Applications De Recherche Scientifique

Haloxon is an anti-parasitic agent primarily used in veterinary medicine . Its applications focus on treating parasite infections in animals . This document provides an overview of this compound's applications, research findings, and case studies based on available literature.

Scientific Research Applications

This compound is used to research infections caused by specific parasites, including Parascaris equorum, Oxyuris equi, and Strongylus vulgaris .

- Anti-parasitic Agent: this compound is used as an anti-parasitic agent in veterinary medicine .

- Research Purposes: It is used in research settings to study infections caused by specific parasites .

- Veterinary Use: this compound has applications in treating parasite infections in animals .

Drug Interactions

This compound interacts with several drugs, potentially increasing their therapeutic efficacy or serum concentration . Notable interactions include:

- Acetohexamide: this compound can increase the therapeutic efficacy of Acetohexamide .

- Chlorpropamide: Co-administration of this compound may enhance the therapeutic effects of Chlorpropamide .

- Dexmethylphenidate: this compound may increase the serum concentration of active metabolites of Dexmethylphenidate .

- Diazoxide: The serum concentration of this compound may increase when combined with Diazoxide .

- Doxycycline: The therapeutic efficacy of this compound can be increased when used with Doxycycline .

Toxicity

This compound has toxicological effects, including delayed neurotoxicity, particularly in animals with low levels of plasma enzyme A (aryl) esterase .

Data Table

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Water Solubility | 0.0206 mg/mL | ALOGPS |

| logP | 3.4 | ALOGPS |

| logS | -4.3 | ALOGPS |

| pKa (Strongest Basic) | -7.3 | Chemaxon |

| Physiological Charge | 0 | Chemaxon |

| Hydrogen Acceptor Count | 2 | Chemaxon |

| Hydrogen Donor Count | 0 | Chemaxon |

| Polar Surface Area | 71.06 Ų | Chemaxon |

| Rotatable Bond Count | 8 | Chemaxon |

| Refractivity | 91.13 m³·mol⁻¹ | Chemaxon |

| Polarizability | 37.1 ų | Chemaxon |

| Number of Rings | 2 | Chemaxon |

| Bioavailability | 1 | Chemaxon |

| Rule of Five | Yes | Chemaxon |

| Ghose Filter | Yes | Chemaxon |

| Veber's Rule | No | Chemaxon |

| MDDR-like Rule | No | Chemaxon |

Usage Considerations

Mécanisme D'action

Comparaison Avec Des Composés Similaires

L'Haloxon appartient à la classe des composés organophosphorés et présente des similitudes avec d'autres agents anthelminthiques comme le Bensulide et le Paroxon . this compound est unique par sa structure et son mécanisme d'action spécifiques, ce qui le rend particulièrement efficace contre certains types de vers parasites .

Liste de composés similaires

- Bensulide

- Paroxon

- Coumaphos

- Dichlorvos

Ces composés partagent des structures chimiques et des mécanismes d'action similaires, mais diffèrent dans leurs applications spécifiques et leur efficacité contre différents types de parasites .

Activité Biologique

Haloxon is an organophosphate compound that has garnered attention for its biological activity, particularly in the context of its inhibition of cholinesterases and its potential effects on various biological systems. This article provides a comprehensive overview of this compound’s biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound (chemical formula: C₁₀H₁₃ClN₃O₄P) is primarily known for its role as a cholinesterase inhibitor. It functions by binding to the active site of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synaptic clefts. This mechanism is critical in understanding both the therapeutic and toxicological profiles of this compound.

| Property | Value |

|---|---|

| Molecular Weight | 303.65 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate to high |

| Mechanism | AChE inhibition |

Cholinesterase Inhibition

This compound has been extensively studied for its inhibitory effects on cholinesterases. The inhibition leads to prolonged neurotransmitter action, which can result in overstimulation of the nervous system. Research indicates that this compound exhibits a significantly higher potency compared to other organophosphates in inhibiting AChE.

Case Study : A study examined the effects of this compound on rat brain cholinesterase activity. Results showed that this compound inhibited AChE with an IC50 value significantly lower than that of other tested organophosphates, indicating its high potency as a cholinergic agent .

Effects on Parasites

This compound has also been investigated for its antiparasitic properties. It has shown effectiveness against various protozoan parasites, including Trypanosoma brucei, the causative agent of sleeping sickness.

Research Findings : A study reported that this compound effectively inhibited the growth of T. brucei in vitro at concentrations as low as 0.5 µM, demonstrating its potential as a treatment option for parasitic infections .

Pharmacokinetics and Bioavailability

The bioavailability of this compound varies based on the formulation used. Recent pharmacokinetic studies have indicated that novel delivery systems, such as liposomal formulations, can enhance the oral bioavailability of this compound compared to traditional tablet forms.

Table 2: Pharmacokinetic Data

| Formulation Type | Relative Bioavailability (%) |

|---|---|

| Commercial Tablets | 39.37% |

| Liposomal Formulation | 175% |

Toxicological Profile

While this compound has therapeutic potential, its toxicity profile is a significant concern. Acute exposure can lead to symptoms such as muscle twitching, respiratory distress, and even death due to respiratory failure. Chronic exposure may result in long-term neurological deficits.

Case Study : In a controlled study involving occupational exposure to this compound, workers exhibited signs of neurotoxicity after prolonged exposure, underscoring the need for stringent safety measures when handling this compound .

Propriétés

IUPAC Name |

bis(2-chloroethyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl3O6P/c1-9-11-3-2-10(8-12(11)22-14(18)13(9)17)23-24(19,20-6-4-15)21-7-5-16/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULDXINYXFTXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCl)OCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046221 | |

| Record name | Haloxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-55-1 | |

| Record name | Haloxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxon [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Haloxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haloxon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KXA37068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.